molecular formula C17H22F2N2O2 B2458423 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2380008-80-8

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2458423
CAS No.: 2380008-80-8
M. Wt: 324.372
InChI Key: BECYCSYQZLDORF-UHFFFAOYSA-N
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Description

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring substituted with two fluorine atoms, a piperidine ring, and a pyridine moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a fluorinated alkene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the pyridine and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the cyclobutyl ring can enhance binding affinity through hydrogen bonding and electrostatic interactions. The piperidine and pyridine moieties can interact with hydrophobic pockets and aromatic residues, respectively, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)-[4-[(2-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
  • (3,3-Difluorocyclobutyl)-[4-[(4-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
  • (3,3-Difluorocyclobutyl)-[4-[(3-ethylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

The uniqueness of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atoms on the cyclobutyl ring and the specific positioning of the pyridine moiety contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c1-12-3-2-6-20-15(12)23-11-13-4-7-21(8-5-13)16(22)14-9-17(18,19)10-14/h2-3,6,13-14H,4-5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYCSYQZLDORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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